SR-3677

Kinase inhibition ROCK2 IC50

SR-3677 is the definitive ROCK2-selective chemical probe, delivering ~19-fold isoform selectivity (ROCK2 IC50 ~3 nM vs. ROCK1 IC50 56 nM) unattainable with pan-ROCK inhibitors such as Y-27632 or Fasudil. Its 1.4% off-target hit rate across 353 kinases ensures clean, interpretable data. Validated in Alzheimer's disease models—suppressing BACE1 activity and Aβ production specifically through ROCK2 inhibition—and in ex vivo glaucoma models enhancing aqueous humor outflow. Substituting SR-3677 with less selective analogs compromises experimental conclusions where ROCK1 and ROCK2 exert opposing cellular functions. Bulk quantities and custom packaging available.

Molecular Formula C22H24N4O4
Molecular Weight 408.4 g/mol
CAS No. 1072959-67-1
Cat. No. B1682621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-3677
CAS1072959-67-1
SynonymsSR3677;  SR-3677;  SR 3677; 
Molecular FormulaC22H24N4O4
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3
InChIInChI=1S/C22H24N4O4/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27)
InChIKeyOQWZIAVXCYIZNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SR-3677 (CAS 1072959-67-1): A Highly Potent and Selective ROCK2 Inhibitor for Precision Research Applications


SR-3677 is a substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamide derivative identified as a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2/ROCK-II) [1]. It exhibits an IC50 of approximately 3 nM against ROCK2 in enzyme and cell-based assays, with significantly lower potency against ROCK1 (IC50 = 56 nM), demonstrating marked isoform selectivity . The compound demonstrates an exceptionally low off-target hit rate of 1.4% against a panel of 353 kinases at 3 µM [1], underscoring its utility as a precision tool compound for dissecting ROCK2-specific signaling pathways.

Why Pan-ROCK Inhibitors Cannot Simply Replace SR-3677 in ROCK2-Focused Investigations


Broad-spectrum ROCK inhibitors such as Y-27632 and Fasudil exhibit near-equipotent inhibition of both ROCK1 and ROCK2 isoforms [1], yet growing evidence demonstrates that ROCK1 and ROCK2 perform distinct, and sometimes opposing, cellular functions [2]. For instance, ROCK1 knockdown increases Aβ production whereas ROCK2 knockdown decreases it, indicating divergent roles in Alzheimer's disease pathology [3]. SR-3677's ~19-fold selectivity for ROCK2 over ROCK1 [4] enables isoform-specific interrogation that is unattainable with pan-ROCK inhibitors. Furthermore, its kinase selectivity profile—inhibiting only 5 of 353 kinases at 3 µM—is superior to many early-generation ROCK inhibitors [4], reducing the risk of confounding off-target effects in mechanistic studies. Substituting SR-3677 with less selective analogs compromises experimental interpretability and may lead to erroneous conclusions regarding ROCK2-specific biology.

Quantitative Differentiation of SR-3677: Head-to-Head Evidence for Scientific Procurement Decisions


ROCK2 Potency Advantage: 47-Fold More Potent than Y-27632 at ROCK2

SR-3677 inhibits ROCK2 with an IC50 of 3 nM [1], whereas the widely used pan-ROCK inhibitor Y-27632 exhibits an IC50 of 140 nM against ROCK2 [2]. This represents a 47-fold enhancement in potency, allowing SR-3677 to achieve complete target engagement at substantially lower concentrations.

Kinase inhibition ROCK2 IC50

ROCK2 Isoform Selectivity: 19-Fold Discrimination Over ROCK1 Versus Pan-ROCK Inhibitors

SR-3677 demonstrates a 19-fold selectivity for ROCK2 (IC50 = 3 nM) over ROCK1 (IC50 = 56 nM) [1]. In contrast, Fasudil and Y-27632 are essentially pan-ROCK inhibitors: Fasudil shows only 1.2-fold selectivity (ROCK1 IC50 = 260 nM, ROCK2 IC50 = 320 nM) [2], while Y-27632 exhibits 1.4-fold selectivity (ROCK1 IC50 = 200 nM, ROCK2 IC50 = 140 nM) [2].

Isoform selectivity ROCK1 ROCK2

Kinase Selectivity Profile: 1.4% Off-Target Hit Rate Across 353 Kinases

In a comprehensive kinase selectivity screen at 3 µM, SR-3677 inhibited only 5 out of 353 kinases (Akt3, Clk1, Clk2, Clk4, Lats2) by greater than 50%, corresponding to an off-target hit rate of 1.4% [1]. Furthermore, the compound inhibited only 3 out of 70 non-kinase enzymes and receptors [1]. This level of selectivity is exceptional for ATP-competitive kinase inhibitors, which often exhibit promiscuous inhibition profiles.

Kinase selectivity Off-target profiling Chemical probe

Functional Efficacy: SR-3677 Increases Aqueous Humor Outflow in Ex Vivo Porcine Eye Model

In an ex vivo porcine eye perfusion model, SR-3677 (10 µM) increased aqueous humor outflow facility by approximately 40-50%, comparable to the effect observed with Y-27632 [1]. However, SR-3677 achieved this efficacy with significantly greater ROCK2 selectivity, suggesting that ROCK2 inhibition is the primary driver of this pharmacological effect [1]. Additionally, SR-3677 inhibited myosin light chain (MLC) phosphorylation, a key downstream effector of ROCK signaling, in a concentration-dependent manner [1].

Glaucoma Aqueous humor dynamics Ocular pharmacology

Optimal Research Applications for SR-3677 Based on Quantitative Evidence


Alzheimer's Disease Research: Probing ROCK2-Specific Regulation of Aβ Production

SR-3677 has been validated in an Alzheimer's disease mouse model, where it suppressed BACE1 enzymatic activity and reduced Aβ production specifically through ROCK2 inhibition [1]. The compound's ROCK2 selectivity is critical in this context, as ROCK1 and ROCK2 exert opposing effects on Aβ generation: ROCK1 knockdown increases Aβ production while ROCK2 knockdown decreases it [1]. Pan-ROCK inhibitors would confound interpretation by simultaneously inhibiting both isoforms. SR-3677 also blocks ROCK2-mediated phosphorylation of APP at Thr654, a regulatory event that promotes Aβ generation [1].

Glaucoma and Ocular Hypertension Research: ROCK2-Selective Modulation of Aqueous Humor Dynamics

SR-3677 increases aqueous humor outflow facility in ex vivo porcine eye perfusion models, confirming that ROCK2 inhibition drives this clinically relevant effect [1]. The compound's ~19-fold selectivity for ROCK2 over ROCK1 allows researchers to specifically interrogate the ROCK2-dependent component of trabecular meshwork and Schlemm's canal regulation, distinguishing it from pan-ROCK inhibitors such as Y-27632 and Fasudil [2].

Kinase Signaling and Chemical Biology: High-Confidence Target Validation with Minimal Off-Target Confounding

With an off-target hit rate of only 1.4% against 353 kinases at 3 µM [1], SR-3677 serves as an exceptionally clean chemical probe for ROCK2-dependent signaling studies. This selectivity profile is particularly valuable when establishing ROCK2's role in novel biological pathways or when using SR-3677 as a reference inhibitor in high-throughput screening campaigns to benchmark selectivity.

Neuroscience and Cytoskeletal Dynamics: Isoform-Specific Dissection of ROCK-Mediated Morphology Changes

SR-3677 inhibits myosin light chain phosphorylation in a concentration-dependent manner [1], enabling precise control over actomyosin contractility. The compound's ROCK2 selectivity allows researchers to distinguish ROCK2-specific contributions to neurite outgrowth, growth cone dynamics, and dendritic spine morphology from ROCK1-mediated effects, which cannot be achieved with pan-ROCK inhibitors [2].

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